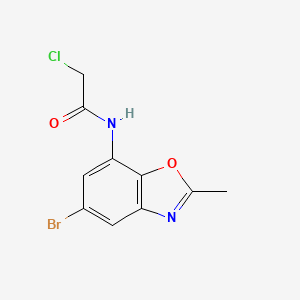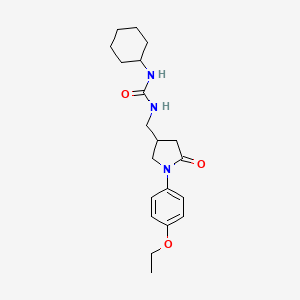
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is an organic compound with potential applications in various scientific fields. It's characterized by its unique molecular structure, which includes a cyclohexyl group and a urea moiety, linked through a pyrrolidinyl core.
科学的研究の応用
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has notable applications in:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological targets, possibly as a pharmacophore in drug design.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : Applied in the development of new materials or as intermediates in chemical manufacturing.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions:
Formation of the Pyrrolidinyl Core: : Starting with the condensation of 4-ethoxybenzaldehyde and an appropriate amine derivative to form an imine intermediate.
Cyclization: : The imine undergoes cyclization with a cyclohexanone derivative to form the pyrrolidine ring.
Urea Formation: : The pyrrolidinyl compound is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final urea derivative.
Industrial Production Methods: While the laboratory synthesis provides a general method, industrial production scales up these reactions. The process might involve batch or continuous flow reactors with optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the cyclohexyl or pyrrolidinyl moieties, under the influence of strong oxidizing agents.
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols under appropriate conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly on the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation typically yields carboxylic acids or ketones.
Reduction often produces secondary alcohols.
Substitution reactions can yield a variety of derivatives depending on the nucleophile involved.
作用機序
The compound's mechanism of action involves its ability to interact with specific molecular targets within cells. It can inhibit or activate enzymes, modulate receptor activity, or interfere with signaling pathways. The exact pathways depend on the context of its use, such as enzyme inhibition in medicinal applications.
類似化合物との比較
Compared to other cyclohexyl urea derivatives, 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea stands out due to its unique substitution pattern and the presence of a pyrrolidinyl core. Similar compounds include:
1-Cyclohexyl-3-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)urea
1-Cyclohexyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a compound of interest for further study.
特性
IUPAC Name |
1-cyclohexyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIOEKDXOMMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

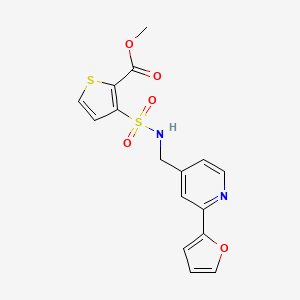
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
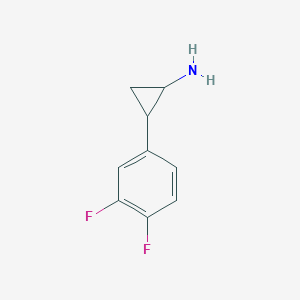
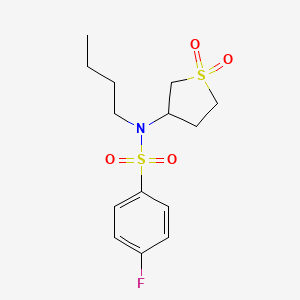
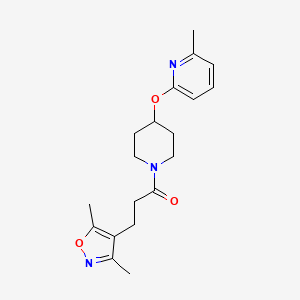
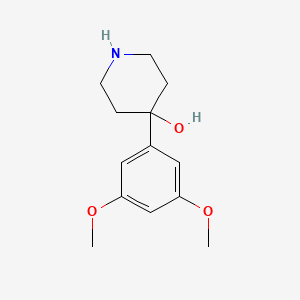
![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2955057.png)
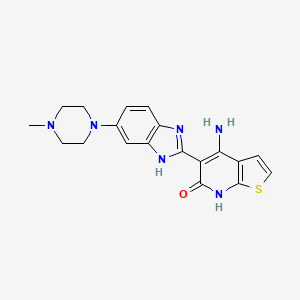
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)
